molecular formula C13H16N2O3 B14910826 1-((5-(Furan-2-yl)isoxazol-3-yl)methyl)piperidin-4-ol

1-((5-(Furan-2-yl)isoxazol-3-yl)methyl)piperidin-4-ol

Cat. No.: B14910826
M. Wt: 248.28 g/mol
InChI Key: IUMPIHDHOYNRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-(Furan-2-yl)isoxazol-3-yl)methyl)piperidin-4-ol (CAS 1197761-91-3) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule integrates three privileged structural motifs: an isoxazole ring, a furan heterocycle, and a piperidin-4-ol scaffold. The isoxazole ring is a well-documented pharmacophore present in numerous bioactive molecules and marketed drugs, known to exhibit a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Its common role in medicinal chemistry is to act as a bioisostere, improving pharmacokinetic profiles and enhancing efficacy while potentially reducing toxicity . The specific molecular architecture of this compound, which links the isoxazole-furan system to the piperidine ring via a methylene bridge, makes it a versatile building block for designing novel therapeutic agents. Researchers can leverage this structure to develop potential ligands for various biological targets. The piperidine and isoxazole fragments are frequently found in compounds active on the central nervous system, while the furan ring can contribute to molecular diversity and binding interactions . With a molecular formula of C13H16N2O3 and a molecular weight of 248.28 g/mol , this chemical serves as a key intermediate for the synthesis of more complex molecules. It is particularly valuable for constructing compound libraries for high-throughput screening, investigating structure-activity relationships (SAR), and exploring new mechanisms of action in preclinical research. This product is provided for research use only and is strictly not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

1-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]piperidin-4-ol

InChI

InChI=1S/C13H16N2O3/c16-11-3-5-15(6-4-11)9-10-8-13(18-14-10)12-2-1-7-17-12/h1-2,7-8,11,16H,3-6,9H2

InChI Key

IUMPIHDHOYNRJV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CC2=NOC(=C2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(Furan-2-yl)isoxazol-3-yl)methyl)piperidin-4-ol typically involves the construction of the isoxazole ring followed by the attachment of the furan and piperidine moieties. One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring . The furan ring can be introduced through a subsequent cyclization reaction, and the piperidine ring is often added via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of catalysts, such as copper or ruthenium, to facilitate the cycloaddition reactions . Additionally, the reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-((5-(Furan-2-yl)isoxazol-3-yl)methyl)piperidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-((5-(Furan-2-yl)isoxazol-3-yl)methyl)piperidin-4-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Comparisons

The compound’s unique architecture can be contrasted with structurally related molecules from diverse sources:

Table 1: Key Structural Features of Analogs
Compound Name/ID Core Structure Functional Groups/Substituents Source/Reference
1-((5-(Furan-2-yl)isoxazol-3-yl)methyl)piperidin-4-ol (Target) Isoxazole + Furan + Piperidin-4-ol Hydroxyl (-OH), methylene linker N/A
1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one (Compound 5, Mulberry) Pyrrolidin-2-one + Furan Ketone, methylene linker Mulberry extract
N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide (USP 31) Furan + Sulphanyl linker + Nitro group Dimethylamino, sulphanyl, nitro Pharmacopeial standard
2-[5-[1-[(4,5-dimethyl-1,3-oxazol-2-yl)-methyl]-piperidin-4-yl]-pyrazol-1-yl]-ethanol (Crystallographic study) Oxazole + Pyrazole + Piperidine Methyl-oxazole, ethanol substituent Enzyme inhibitor study

Key Observations :

  • Heterocyclic Diversity: The target compound’s isoxazole-furan core differs from pyrrolidinone (Compound 5) or oxazole-pyrazole systems (Crystallographic study). Isoxazole’s 1,2-oxygen-nitrogen arrangement may enhance polarity compared to oxazole’s 1,3-configuration .
Table 2: Bioactivity of Structural Analogs
Compound Class/Example Reported Bioactivity Mechanism/Relevance to Target Compound Reference
Mulberry-derived furan-pyrrolidinones (e.g., Compound 5) α-Glucosidase/aldose reductase inhibition Suggests potential antidiabetic activity for furan-linked heterocycles
USP 31 nitro-furan derivatives (e.g., Compound 6) Ranitidine-related (gastrointestinal agents) Highlights furan’s role in drug stability/metabolism
Oxazole-piperidine-pyrazole analogs (Crystallographic study) FAD-dependent oxidoreductase inhibition Demonstrates enzyme targeting by heterocyclic systems

Key Observations :

  • Antidiabetic Potential: The furan-isoxazole core may mimic mulberry-derived furan-pyrrolidinones, which inhibit α-glucosidase (a diabetes target) .
  • Enzyme Inhibition : The piperidine moiety in the target compound could enhance binding to oxidoreductases, similar to oxazole-piperidine hybrids .
Table 3: Physicochemical Properties
Property Target Compound Mulberry Compound 5 USP Compound 6
Molecular Weight ~292.3 g/mol ~207.2 g/mol ~450–500 g/mol (estimated)
LogP (Predicted) ~1.5 (moderate lipophilicity) ~0.8 (polar due to ketone) ~2.2 (lipophilic nitro/sulphanyl)
Hydrogen Bond Donors 2 (-OH, NH) 1 (NH) 1–2 (amide/sulphonyl)

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